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Compound of Interest

Compound Name:
Methyl 5-aminobenzo[d]oxazole-2-

carboxylate

Cat. No.: B1288156 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The 5-aminobenzoxazole scaffold is a privileged structure in medicinal chemistry,

demonstrating a remarkable diversity of biological activities. This technical guide provides an

in-depth exploration of the potential mechanisms of action for this class of compounds, with a

focus on their role as kinase inhibitors, receptor antagonists, and enzyme inhibitors. The

information presented is collated from recent scientific literature to aid researchers and

professionals in drug discovery and development.

Kinase Inhibition: A Primary Anticancer Mechanism
A significant body of research highlights the potential of 5-aminobenzoxazole derivatives as

potent inhibitors of various protein kinases, which are crucial regulators of cellular processes

often dysregulated in cancer.

Several studies have identified 5-aminobenzoxazole derivatives as inhibitors of Kinase Insert

Domain-Containing Receptor (KDR), also known as Vascular Endothelial Growth Factor

Receptor 2 (VEGFR-2). KDR is a key mediator of angiogenesis, the formation of new blood

vessels, which is essential for tumor growth and metastasis.
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A study involving a library of 39 amino-benzoxazole derivatives identified several compounds

with significant KDR inhibitory activity.[1] Computational docking methods, including CDocker,

LibDock, and AutoDock Vina, were used to predict the binding affinity of these compounds to

the KDR active site.[1] Subsequent in vitro assays confirmed the inhibitory potential of the top

candidates.[1]

Quantitative Data for KDR Inhibition:

Compound IC50 (µM)
AutoDock
Vina Score
(kcal/mol)

CDocker
Energy

LibDock
Score

Reference

Compound 1 6.855 -7.5 -41.4 140.9 [1]

Compound

16
Not specified -8.9 -32.15 105.7 [1]

Compound

17
Not specified -11.1 -19.15 121.9 [1]

Sorafenib

(Control)
Not specified -10.7 -43.76 96.7 [1]

Signaling Pathway for KDR Inhibition:
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Caption: KDR signaling pathway and its inhibition by 5-aminobenzoxazole compounds.
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Derivatives of the aminobenzoxazole scaffold have also been investigated as inhibitors of

Aurora B kinase, a key regulator of mitosis.[2] Inhibition of Aurora B can lead to defects in

chromosome segregation and ultimately cell death, making it an attractive target for cancer

therapy. Structure-activity relationship (SAR) studies have shown that modifications to the

aminobenzoxazole core, such as the introduction of a benzyl group and specific halogen

substitutions, can enhance inhibitory activity and selectivity for Aurora B over Aurora A.[2]

Quantitative Data for Aurora B Kinase Inhibition:

Compound Aurora B IC50 (µM) Aurora A IC50 (µM) Reference

Dichloro-substituted

compound
Potent Selective [2]

Experimental Workflow for Kinase Inhibition Assays:
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Caption: A generalized workflow for in vitro kinase inhibition assays.

Receptor Antagonism
A class of 2-substituted benzoxazole carboxamides, which includes aminobenzoxazole

derivatives, has been identified as potent antagonists of the 5-HT3 receptor.[3] These

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://www.precisionfda.org/index.php?g=Wap&m=Article&a=detail&id=12369
https://www.precisionfda.org/index.php?g=Wap&m=Article&a=detail&id=12369
https://www.precisionfda.org/index.php?g=Wap&m=Article&a=detail&id=12369
https://www.benchchem.com/product/b1288156?utm_src=pdf-body-img
https://pubmed.ncbi.nlm.nih.gov/20889341/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1288156?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


compounds exhibit nanomolar in vitro activity against human 5-HT3A receptors.[3] The 5-HT3

receptor is a ligand-gated ion channel involved in emesis and gut motility, and its antagonism is

a therapeutic strategy for conditions like diarrhea-predominant irritable bowel syndrome (IBS-

D).[3]

Enzyme and Transporter Inhibition
The 5-amino-2-(3-aminophenyl)benzoxazole scaffold is a core component of JPH203, a

selective inhibitor of the L-type amino acid transporter 1 (LAT1).[4] LAT1 is overexpressed in

many cancer cells and is crucial for the uptake of essential amino acids.[4] The benzoxazole

moiety of JPH203 fits into a hydrophobic pocket within the LAT1 transporter, and its interaction

with specific residues like Phe252 and Phe400 contributes to its high selectivity over the

related LAT2 transporter.[4]

Logical Relationship for LAT1 Inhibition:
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Caption: The role of the 5-aminobenzoxazole scaffold in LAT1 inhibition.

5-Amino-2-(4-aminophenyl)benzoxazole has been shown to inhibit the aldehyde

dehydrogenase enzyme in protozoan parasites such as Plasmodium falciparum and

Leishmania major, suggesting its potential as an antiparasitic agent.

Antimicrobial and Antifungal Activity
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Numerous studies have reported the synthesis and evaluation of 5-aminobenzoxazole

derivatives for their antimicrobial and antifungal properties.[5][6][7][8] These compounds have

shown activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal

species.[8]

Quantitative Data for Antimicrobial Activity:

Compound Class Target Organism MIC Reference

Benzoxazole

Derivatives
M. tuberculosis 8 µg/mL [5]

Compound 60a A. niger 2.40 nM [5]

Compound 60b C. albicans 0.34 nM [5]

Experimental Protocols
A typical in vitro KDR kinase assay involves the following steps:

Compound Preparation: The 5-aminobenzoxazole test compounds are serially diluted to

various concentrations.

Reaction Mixture: A reaction mixture is prepared containing recombinant human KDR

enzyme, a suitable substrate (e.g., a synthetic peptide), and ATP in an appropriate assay

buffer.

Incubation: The test compounds are pre-incubated with the KDR enzyme before initiating the

reaction by adding ATP. The reaction is allowed to proceed for a specific time at a controlled

temperature.

Detection: The amount of phosphorylated substrate is quantified. This can be done using

various methods, such as radiometric assays (measuring incorporation of ³²P-ATP) or

luminescence-based assays (e.g., ADP-Glo™ Kinase Assay, which measures ADP

production).

Data Analysis: The percentage of inhibition for each compound concentration is calculated

relative to a no-inhibitor control. The IC50 value, the concentration of inhibitor required to
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reduce enzyme activity by 50%, is then determined by fitting the data to a dose-response

curve.

The anti-proliferative effects of 5-aminobenzoxazole compounds on cancer cell lines (e.g.,

A549, MCF-7) are often assessed using the following protocol:

Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to

adhere overnight.

Compound Treatment: The cells are treated with various concentrations of the test

compounds and incubated for a specified period (e.g., 72 hours).

Cell Viability Assessment: Cell viability is measured using a suitable assay, such as the MTT

(3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or the Sulforhodamine B

(SRB) assay.[8]

Data Analysis: The absorbance or fluorescence is read using a plate reader. The percentage

of cell growth inhibition is calculated, and the IC50 value is determined.

The minimum inhibitory concentration (MIC) of 5-aminobenzoxazole compounds against

microbial strains is determined as follows:

Inoculum Preparation: A standardized suspension of the target microorganism is prepared in

a suitable broth.

Compound Dilution: Serial dilutions of the test compounds are prepared in the wells of a

microtiter plate.

Inoculation: Each well is inoculated with the microbial suspension.

Incubation: The plates are incubated under appropriate conditions (temperature, time) for the

specific microorganism.

MIC Determination: The MIC is determined as the lowest concentration of the compound that

completely inhibits visible growth of the microorganism.
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This guide provides a comprehensive overview of the currently understood mechanisms of

action for 5-aminobenzoxazole compounds. The versatility of this scaffold continues to make it

a subject of intense research in the quest for novel therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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